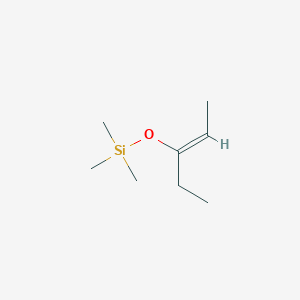
Z-3-(trimethylsilyl)oxy-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsiloxy)-2-pentene is an organosilicon compound characterized by the presence of a trimethylsiloxy group attached to a pentene backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsiloxy)-2-pentene typically involves the reaction of a pentene derivative with a trimethylsilylating agent. One common method is the reaction of 2-pentene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3-(Trimethylsiloxy)-2-pentene can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsiloxy)-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
3-(Trimethylsiloxy)-2-pentene finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(Trimethylsiloxy)-2-pentene involves the interaction of the trimethylsiloxy group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsiloxy group allow it to act as a protective group in organic synthesis, preventing unwanted side reactions. Additionally, the compound can participate in nucleophilic substitution reactions, where the trimethylsiloxy group is replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl acetate
- Trimethylsilyl trifluoromethanesulfonate
Comparison
3-(Trimethylsiloxy)-2-pentene is unique due to its pentene backbone, which provides additional reactivity compared to other trimethylsilyl compounds. While trimethylsilyl chloride and trimethylsilyl acetate are commonly used as silylating agents, 3-(Trimethylsiloxy)-2-pentene offers the advantage of a more complex structure, allowing for more diverse applications in organic synthesis and material science.
Properties
Molecular Formula |
C8H18OSi |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
trimethyl-[(Z)-pent-2-en-3-yl]oxysilane |
InChI |
InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3/b8-6- |
InChI Key |
BMJHTFWPTJVYJV-VURMDHGXSA-N |
Isomeric SMILES |
CC/C(=C/C)/O[Si](C)(C)C |
Canonical SMILES |
CCC(=CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


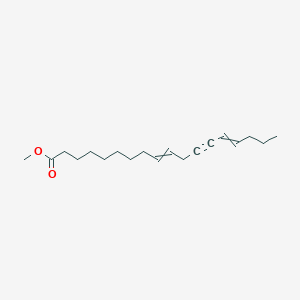
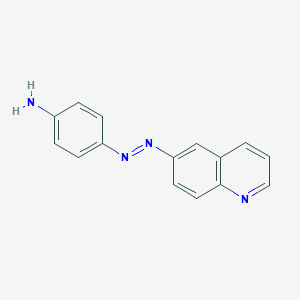
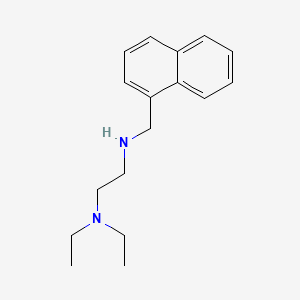
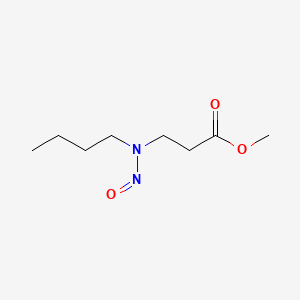
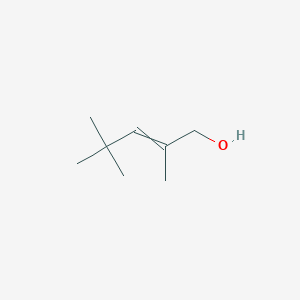
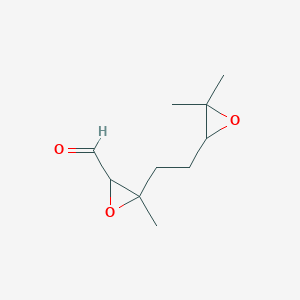

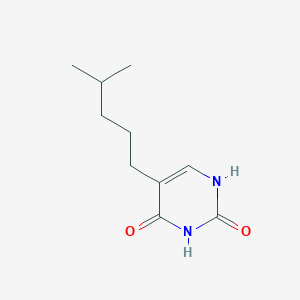

![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

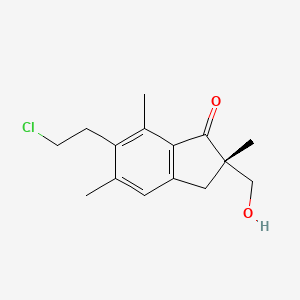
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
